acyl carrier protein III, barley
CAS No.: 142192-25-4
Cat. No.: VC0234919
Molecular Formula: C6H13NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

CAS No. | 142192-25-4 |
---|---|
Molecular Formula | C6H13NO2 |
Molecular Weight | 0 |
Molecular Characteristics of Barley ACP III
Barley ACP III is characterized as a relatively small protein with distinctive structural features that enable its specialized function in fatty acid biosynthesis. The protein contains a highly conserved serine residue within the signature motif LGADSLDTVEIVM, which serves as the attachment site for the essential 4′-phosphopantetheine prosthetic group . This prosthetic group is critical as it provides the sulfhydryl terminus needed for the covalent binding of acyl intermediates during fatty acid synthesis.
Unlike the predominant ACP I isoform in barley, ACP III shows distinct structural properties that influence its functional specialization. While sharing core structural elements with other ACP isoforms, including the four-helix bundle structural motif typical of type II ACPs, barley ACP III displays unique surface charge distributions and hydrophobic pocket configurations that affect its interactions with fatty acid synthesis enzymes .
Comparative Structural Analysis
When comparing barley ACP III with other plant ACPs, several distinguishing features emerge. The protein maintains the conserved structural architecture necessary for functioning in fatty acid synthesis while exhibiting barley-specific modifications that likely relate to specialized metabolic requirements in this cereal crop.
Feature | Barley ACP III | Barley ACP I | Arabidopsis ACP |
---|---|---|---|
Molecular Weight | Approximately 9 kDa | Approximately 9 kDa | 8-10 kDa |
Isoelectric Point | Acidic | Acidic | Acidic |
Conserved Attachment Site | Serine residue in DSL motif | Serine residue in DSL motif | Serine residue in DSL motif |
Expression Pattern | Constitutive | Leaf-specific | Tissue-dependent |
Chromosomal Location | Chromosome 1 | Chromosome 7 | Various |
Genetics and Gene Structure of Acl3
The gene encoding barley ACP III has been identified as Acl3, which extends over more than 2.5 kb of genomic DNA. This gene exhibits a complex mosaic structure comprising four exons interrupted by three introns, which together produce mRNAs of approximately 900 bases . Interestingly, the homology between Acl3 and Acl1 (encoding barley ACP I) is restricted specifically to the exons that code for the mature protein, while the remaining segments, including the transit peptide-coding domains, lack recognizable sequence homology .
Southern blot analyses have established that Acl3 represents a single copy gene located on chromosome 1 of the barley genome, whereas the related Acl1 gene is positioned on chromosome 7 . This chromosomal separation suggests independent evolutionary trajectories for these related genes, potentially facilitating their functional specialization.
Promoter Characteristics
A particularly noteworthy aspect of the Acl3 gene is its distinctive promoter region, which differs remarkably from that of Acl1. The Acl3 promoter exhibits characteristics similar to mammalian housekeeping genes, including:
-
High G+C content
-
Three copies of an RNA polymerase II recognition GC element
These promoter features align with the hypothesis that Acl3 functions as a constitutively expressed gene, in contrast to Acl1, which appears to be specifically expressed in leaf tissue . This difference in expression control mechanisms underscores the distinct roles these two ACP isoforms likely play in barley metabolism.
Expression and Regulation
The expression pattern of barley ACP III follows a constitutive profile across various tissues, consistent with its promoter characteristics resembling those of housekeeping genes . This contrasts with the predominant ACP I isoform, which demonstrates tissue-specific expression primarily in leaves.
Primer extension analyses have identified multiple transcription start sites in the Acl3 gene, indicating complex transcriptional regulation mechanisms . The architecture of the promoter region, with its high G+C content and multiple RNA polymerase II recognition elements, suggests that ACP III production is maintained at baseline levels throughout different tissues and developmental stages.
Developmental and Environmental Regulation
While specific data on barley ACP III regulation is limited, research on related ACP systems suggests that expression may be modulated in response to various environmental stressors. For instance, in Arabidopsis, certain ACP isoforms show altered expression under salt stress conditions, with concomitant changes in fatty acid profiles that enhance stress tolerance .
Evolutionary Aspects and Comparative Analysis
Phylogenetic analysis of plant ACPs reveals interesting evolutionary relationships that help contextualize barley ACP III. When examining ACP sequences across different plant species, a clear divergence can be observed between different ACP types, with barley ACP III belonging to a distinct clade from the predominant ACP I isoform .
The limited sequence homology between Acl1 and Acl3 outside of the mature protein-coding regions suggests these genes likely arose from an ancient duplication event, followed by substantial sequence divergence particularly in the transit peptide and regulatory regions . This evolutionary pattern is consistent with subfunctionalization, wherein duplicated genes evolve distinct but related functions.
Comparative Analysis Across Plant Species
Plant Species | Number of ACP Isoforms | Tissue Specificity | Evolutionary Pattern |
---|---|---|---|
Barley (Hordeum vulgare) | 3 identified | Both tissue-specific and constitutive | Divergent evolution of isoforms |
Arabidopsis (Arabidopsis thaliana) | 5 plastidial ACPs | Various patterns | Family expansion through duplication |
Soybean (Glycine max) | 25 ACPs | Various patterns | Complex expansion in allotetraploid |
Rice (Oryza sativa) | Multiple isoforms | Various patterns | Moderate expansion |
Comparative analyses show that while the core functional domains of ACPs remain highly conserved across plant species, there is considerable diversity in the number of ACP genes, their expression patterns, and their specialized functions . This diversity likely reflects adaptations to specific metabolic requirements in different plant lineages.
Biotechnological Applications and Research Implications
Understanding the structure, function, and regulation of barley ACP III has several important implications for biotechnology and agricultural research. The potential for manipulating fatty acid composition through ACP engineering represents a promising avenue for crop improvement.
Research on other plant ACPs has demonstrated that altering ACP expression can significantly impact fatty acid profiles. For example, overexpression of ACP-1 in Arabidopsis altered leaf fatty acid composition, decreasing levels of 16:3 while increasing 18:3 fatty acids . Similar approaches targeting barley ACP III could potentially be used to modify fatty acid profiles in barley for improved nutritional value, stress tolerance, or industrial applications.
Stress Tolerance Enhancement
Evidence from Arabidopsis suggests that certain ACP isoforms play important roles in stress response mechanisms. For instance, overexpression of ACYL CARRIER PROTEIN 5 enhanced salt stress tolerance in Arabidopsis . Given the constitutive expression pattern of barley ACP III, it may similarly contribute to basal stress tolerance mechanisms in barley.
Targeted modification of barley ACP III expression or structure could potentially enhance crop resilience to environmental stressors such as drought, salinity, or temperature extremes—factors of increasing importance in the context of climate change.
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